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molecular formula C7H8N2O B8691726 (1-Hydroxy-2-methylpropylidene)methane-1,1-dicarbonitrile CAS No. 40798-08-1

(1-Hydroxy-2-methylpropylidene)methane-1,1-dicarbonitrile

Cat. No. B8691726
M. Wt: 136.15 g/mol
InChI Key: MDWVQNYUHSGOHA-UHFFFAOYSA-N
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Patent
US06753329B2

Procedure details

A solution of malononitrile (4.0 g, 60 mmol) in THF (30 mL) was added dropwise over 1 h to a suspension of NaH (95%, 3.0 g, 120 mmol) in THF (75 mL) at 0° C. The reaction was then warmed to room temp and stirred for 1 h. The suspension was then cooled to 0° C. and treated dropwise with a solution of isobutyryl chloride (6.3 mL, 60 mmol) in THF (25 mL). The addition was controlled so that the internal temp does not rise above 10° C. Upon completion of the addition the reaction was warmed to room temp and stirred for 24 h. The reaction was then quenched with H2O (10 mL) and evaporated. The residue was then partitioned between EtOAc (100 mL) and 1 N HCl (75 mL). The aqueous layer was extracted again with EtOAc (50 mL) and the combined organic layers were washed with brine (100 mL), dried (c), filtered, and evaporated to yield the desired product (7.95 g, 96%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].[C:8](Cl)(=[O:12])[CH:9]([CH3:11])[CH3:10]>C1COCC1>[OH:12][C:8](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH:9]([CH3:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was then cooled to 0° C.
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
does not rise above 10° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temp
STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with H2O (10 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between EtOAc (100 mL) and 1 N HCl (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with EtOAc (50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (c)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(C)C)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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